Cas no 83010-72-4 (8-methoxy-5-quinolinecarbaldehyde)
8-methoxy-5-quinolinecarbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 8-Methoxy-5-quinolinecarbaldehyde
- 8-METHOXY-QUINOLINE-5-CARBALDEHYDE
- CS-0330976
- ACOHRGDSJSALMU-UHFFFAOYSA-N
- MFCD06740315
- SCHEMBL3156151
- 8-methoxyquinoline-5-carboxaldehyde
- AKOS003237598
- 83010-72-4
- 8-methoxyquinoline-5-carbaldehyde
- 8-methoxy-5-quinolinecarbaldehyde
-
- Inchi: 1S/C11H9NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-7H,1H3
- InChI Key: ACOHRGDSJSALMU-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=O)C2=CC=CN=C21
Computed Properties
- Exact Mass: 187.063328530g/mol
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 39.2Ų
8-methoxy-5-quinolinecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401646-1g |
8-Methoxyquinoline-5-carbaldehyde |
83010-72-4 | 97% | 1g |
¥3339.00 | 2024-07-28 |
8-methoxy-5-quinolinecarbaldehyde Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 8-methoxy-5-quinolinecarbaldehyde
Comprehensive Overview of 8-Methoxy-5-quinolinecarbaldehyde (CAS No. 83010-72-4): Properties, Applications, and Research Insights
8-Methoxy-5-quinolinecarbaldehyde (CAS No. 83010-72-4) is a specialized organic compound belonging to the quinoline family, renowned for its versatile applications in pharmaceuticals, agrochemicals, and material science. This quinoline derivative features a methoxy group at the 8-position and an aldehyde functional group at the 5-position, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C11H9NO2, and unique structural properties have garnered significant attention from researchers exploring drug discovery and heterocyclic chemistry.
In recent years, the demand for 8-Methoxy-5-quinolinecarbaldehyde has surged due to its role in developing antimicrobial agents and fluorescence probes. With the rise of antibiotic resistance, researchers are actively investigating quinoline-based compounds for their potential to combat multidrug-resistant pathogens. This aligns with the growing public interest in "new antibiotic alternatives" and "sustainable drug development," as reflected in trending search queries across scientific databases.
The compound’s aldehyde functionality enables it to participate in condensation reactions, forming Schiff bases—a key step in creating bioactive molecules. Studies highlight its utility in synthesizing anticancer scaffolds, particularly in targeting kinase inhibitors, a hot topic in "precision oncology" research. Additionally, its photophysical properties make it a candidate for OLED materials, addressing the booming demand for energy-efficient display technologies.
From a synthetic perspective, 8-Methoxy-5-quinolinecarbaldehyde is often prepared via Vilsmeier-Haack formylation of 8-methoxyquinoline, a process frequently discussed in "organic synthesis optimization" forums. Its purity and stability are critical for reproducibility, a concern echoed in searches like "high-purity quinoline derivatives" and "CAS 83010-72-4 suppliers." Analytical techniques such as HPLC and NMR spectroscopy are essential for quality control, ensuring compliance with industry standards.
Beyond pharmaceuticals, this compound finds niche applications in catalysis and coordination chemistry, where its ability to chelate metal ions is exploited. Environmental scientists also explore its degradation pathways, responding to queries about "green chemistry solutions." As regulatory frameworks evolve, the compound’s eco-toxicity profile remains under scrutiny, aligning with the "sustainable chemicals" movement.
In conclusion, 8-Methoxy-5-quinolinecarbaldehyde (CAS No. 83010-72-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted roles—from drug intermediates to advanced materials—underscore its relevance in addressing global challenges like healthcare and energy efficiency. As research progresses, this compound will likely remain a focal point for scientists and industries alike.
83010-72-4 (8-methoxy-5-quinolinecarbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)